Murpanicin

TRPV2 channel pharmacology natural product enantiomer selectivity ion channel inhibitor screening

Standard Murraya coumarins lack selective TRPV2 inhibition, while generic ion-channel blockers cross-inhibit TRPV1/3/4. Murpanicin is a characterized 8-prenylated coumarin (C₁₇H₂₀O₅) that solves this specificity gap. - (+)-Murraxocin enantiomer (B304-2): TRPV2 IC₅₀ = 3.7 ± 0.7 μM; 6-fold enantiomeric selectivity window provides built-in negative control. - Agricultural utility: 80% mortality at 1.0% w/v against Plecoptera reflexa, Clostera cupreata, and Crypsiptya coclesalis. - Metabolite profile: 67 characterized rat metabolites for PK/tox studies. RP-HPLC method (λ=320 nm) for purity verification (HPLC ≥98%).

Molecular Formula C17H20O5
Molecular Weight 304.34 g/mol
Cat. No. B12370317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMurpanicin
Molecular FormulaC17H20O5
Molecular Weight304.34 g/mol
Structural Identifiers
SMILESCCOC(C1=C(C=CC2=C1OC(=O)C=C2)OC)C(C(=C)C)O
InChIInChI=1S/C17H20O5/c1-5-21-17(15(19)10(2)3)14-12(20-4)8-6-11-7-9-13(18)22-16(11)14/h6-9,15,17,19H,2,5H2,1,3-4H3/t15-,17-/m0/s1
InChIKeyGDLSTIJVZWVVPB-RDJZCZTQSA-N
Commercial & Availability
Standard Pack Sizes0.25 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Murpanicin (Murraxocin) for TRPV2 Research & Procurement: Core Identity and Scientific Baseline


Murpanicin (also referred to as murraxocin) is an 8-prenylated coumarin derivative isolated predominantly from Murraya paniculata and Murraya exotica (Rutaceae) [1]. It is characterized by the molecular formula C₁₇H₂₀O₅ (MW 304.34) and the CAS registry number 88478-44-8 . Murpanicin is established as a thermosensitive transient receptor potential vanilloid 2 (TRPV2) channel inhibitor, with additional documented anti-inflammatory and insecticidal properties [2]. Its structural signature—a 7-methoxycoumarin core bearing an 8-(1-ethoxy-2-hydroxy-3-methyl-3-butenyl) side chain—distinguishes it from many co-occurring Murraya coumarins and underpins its selective ion-channel pharmacology.

Enantiomer-specific TRPV2 channel inhibition studies
Botanical insecticide screening against forest pests
Validated analytical standard for Murraya coumarin mixtures

Why Generic Coumarin or TRPV2 Inhibitor Substitution Fails in Murpanicin Procurement


Generic substitution among Murraya-derived coumarins or TRPV2-targeting small molecules is not functionally equivalent because murpanicin provides a rare combination of enantiomer-dependent TRPV2 inhibition and insecticidal activity within a single chemical scaffold. Closely related Murraya coumarins such as murpanidin, murragatin, murralongin, and hainanmurpanin lack documented TRPV2 modulatory activity [1], while broad-spectrum TRPV2 inhibitors (e.g., tranilast, SKF96365) exhibit IC₅₀ values ≥10 μM and cross-inhibit TRPV1, TRPV3, and TRPC channels [2]. Only murpanicin has been characterized as a natural-product enantiomeric pair with validated TRPV2 selectivity and simultaneous insecticidal potency, making unverified analog replacement a risk for experimental reproducibility and target specificity.

Murraya coumarin analogs
Murpanidin, murragatin, and murralongin lack reported TRPV2 modulatory activity; target engagement may not transfer.
Broad-spectrum TRPV2 inhibitors
Tranilast and SKF96365 cross-inhibit TRPV1/TRPV3/TRPC channels; TRPV2 selectivity context may differ significantly.
Racemic or uncharacterized murpanicin
Enantiomer composition may alter TRPV2 inhibition potency; experimental reproducibility requires verified (+)-murraxocin.

Murpanicin Quantitative Differentiation Evidence: TRPV2 IC₅₀, Enantiomer Potency, Insecticidal Mortality, and Metabolite Characterization


Enantiomer-Dependent TRPV2 Inhibition Potency: Murpanicin vs. Clinical TRPV2 Inhibitors

Murpanicin enantiomers exhibit a 6-fold difference in TRPV2 inhibitory potency, with (+)-murraxocin (B304-2) achieving an IC₅₀ of 3.7 ± 0.7 μM—approximately 3- to 6-fold more potent than the (-)-enantiomer (B304-1) at 22.2 ± 7.8 μM in whole-cell patch-clamp recordings [1]. In contrast, the clinical TRPV2 inhibitors tranilast and SKF96365 display IC₅₀ values ≥10 μM and additionally inhibit TRPV1, TRPV3, and TRPC family members [2]. The enantiomeric discrimination of murpanicin is governed by residue I600 in the TRPV2 pore region, confirmed by site-directed mutagenesis and molecular docking [1].

TRPV2 IC₅₀
Cross-study comparable
3.7 ± 0.7 µM
(+)-Murraxocin B304-2
≥10 µM
Tranilast / SKF96365
6-fold enantiomer difference
Enantiomer-dependent TRPV2 inhibition context; selectivity over TRPV1/3/4
HEK293 patch clamp; n=5–7
TRPV2 channel pharmacology natural product enantiomer selectivity ion channel inhibitor screening

Murpanicin Insecticidal Potency: 80% Mortality at 1.0% w/v Against Forest Pest Species

Murpanicin (murraxocin) achieved 80% mortality against Plecoptera reflexa, Clostera cupreata, and Crypsiptya coclesalis at a concentration of 1.0% w/v, with 70% mortality observed for the crude extract [1]. Mortality increased in a dose-dependent manner across 1.0%–5% w/v. No other single Murraya coumarin (e.g., murpanidin, murragatin, hainanmurpanin) has published quantitative insect mortality data against these forest pest species in head-to-head format.

Insect mortality
Cross-study comparable
80%
at 1.0% w/v
Supports insecticidal screening context
No comparable coumarin data for these forest pests
botanical insecticide forest pest management natural product pesticide

Comprehensive In Vivo Metabolite Map: 67 Metabolites Identified in Rats via UHPLC/Q-TOF-MS/MS

A dedicated UHPLC/Q-TOF-MS/MS study of murpanicin in rats identified 67 metabolites (55 phase I, 12 phase II) across plasma, urine, bile, and feces [1]. Phase I transformations included demethylation, deethylation, dehydrogenation, hydroxylation, and reduction; phase II metabolism involved glucuronidation, sulfation, and rare pathways such as N-acetylcysteine and cysteine conjugation [1]. No comparable comprehensive metabolite profiling study exists for structurally related Murraya coumarins such as murpanidin, murragatin, or hainanmurpanin in rats.

Metabolite profiling
Reported
67 metabolites
55 phase I, 12 phase II
Supports ADME characterization
Rat model; no data for related coumarins
drug metabolism pharmacokinetics natural product ADME

Validated RP-HPLC Quantification Method for Murpanicin in Multi-Coumarin Mixtures

A reversed-phase HPLC method with UV detection at 320 nm was established and validated for simultaneous separation and determination of six Murraya paniculata coumarins including murpanicin, using an ODS column (YWG-C18) and methanol–water–acetonitrile (10:100:30) mobile phase with isoporalen as internal standard [1]. The method was reported as simple, sensitive, and reproducible for sample analysis [1]. No equivalent validated multi-component quantification method covering this specific set of six coumarins has been reported for the same matrix.

RP-HPLC method
Method context
Validated
6 coumarins, λ=320 nm
Supports QC and batch consistency
No equivalent method for this coumarin set
analytical chemistry quality control natural product standardization

Priority Application Scenarios for Murpanicin Based on Quantitative Evidence


TRPV2-Selective Pharmacological Probe in Ion Channel Research

Murpanicin, specifically the (+)-murraxocin enantiomer (B304-2) with a TRPV2 IC₅₀ of 3.7 ± 0.7 μM, is the preferred chemical probe for studies requiring selective TRPV2 blockade without confounding inhibition of TRPV1, TRPV3, or TRPV4 channels [1]. The 6-fold enantiomeric potency window (B304-1 IC₅₀ = 22.2 μM vs. B304-2 IC₅₀ = 3.7 μM) additionally provides a built-in negative control for target engagement experiments [1]. Procurement should prioritize chirally resolved (+)-murraxocin for applications in brown adipocyte differentiation models and TRPV2-mediated Ca²⁺ signaling studies.

Botanical Insecticide Development Against Forest Pests

For agricultural or forestry research programs evaluating natural-product insecticides, murpanicin is the only Murraya-derived coumarin with published, species-specific insect mortality data—80% mortality at 1.0% w/v against Plecoptera reflexa, Clostera cupreata, and Crypsiptya coclesalis [2]. This quantitative performance benchmark supports its use as a lead compound or positive control in structure–activity relationship studies aimed at developing coumarin-based botanical pesticides.

In Vivo ADME and Metabolite Identification Studies

The existence of a comprehensive rat metabolite profile (67 characterized metabolites across four biological matrices) makes murpanicin the only Murraya 8-prenylcoumarin with a fully elucidated in vivo metabolic fate [3]. This dataset directly supports pharmacokinetic modeling, toxicological assessment, and regulatory dossier preparation for any development program advancing this compound or its analogs toward preclinical candidacy [3].

Quality Control and Standardization of Murraya-Based Phytochemical Preparations

The validated RP-HPLC method enabling simultaneous quantification of murpanicin alongside five co-occurring Murraya coumarins (λ = 320 nm, isoporalen internal standard) provides an immediately implementable analytical framework for identity testing, purity verification (HPLC ≥ 98%), and batch-to-batch consistency monitoring [4]. This is essential for any procurement specification requiring certified reference standards or extract standardization.

Application
Selection Property
Validation Focus
TRPV2-selective ion channel research
Enantiomer-specific TRPV2 inhibition
TRPV2 selectivity over TRPV1/3/4 channels
Botanical insecticide screening
Published insect mortality data
Insect mortality endpoint reproducibility
In vivo ADME characterization
Comprehensive metabolite profile
Metabolic fate interpretation across matrices
Quality control of Murraya extracts
Validated multi-coumarin HPLC method
Batch-to-batch consistency verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


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